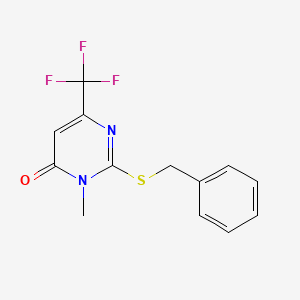

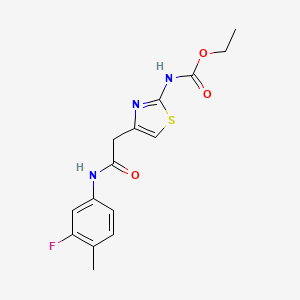

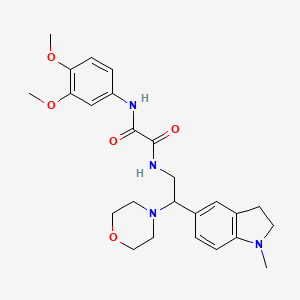

2-(benzylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone, or 2-(BSMTP), is an organic compound with a wide range of applications in the scientific research field. It is a highly versatile compound, with a wide variety of uses in the laboratory and in research. 2-(BSMTP) has been used in a variety of fields including biochemistry, pharmacology, and organic chemistry. The compound has been used to synthesize a variety of compounds, as well as to investigate the structure and properties of a wide range of molecules.

Scientific Research Applications

Crystal Structure and Polymorphism

One study discusses the benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, leading to different polymorphic forms. These forms are characterized by various hydrogen bond formations and pi-pi interactions, demonstrating the compound's potential for diverse crystal engineering applications. This research highlights the importance of understanding molecular interactions in designing materials with specific physical properties (Glidewell, Low, Marchal, & Quesada, 2003).

Regioselective Synthesis

Another study presents a highly regioselective synthesis method for a new series of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones. This method yields products with diverse substituents, demonstrating the versatility of pyrimidinone derivatives in synthetic chemistry. The resulting compounds have potential applications in drug development and material science (dos Santos et al., 2015).

Metal Complex Formation

Research into the synthesis, solution speciation, and human serum protein binding of a novel V(IV)O-pyrimidinone complex sheds light on the metal-binding properties of pyrimidinones. These findings could inform the development of new metal-based drugs or diagnostic agents (Gonçalves et al., 2013).

Antifolate Agents

A study on the design and synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates highlights the therapeutic potential of pyrimidinone derivatives. These compounds are evaluated as inhibitors of dihydrofolate reductase (DHFR), an enzyme target in cancer therapy, demonstrating the role of pyrimidinone derivatives in the development of new anticancer agents (Gangjee et al., 2007).

properties

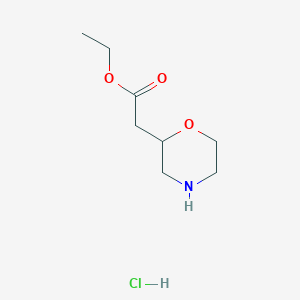

IUPAC Name |

2-benzylsulfanyl-3-methyl-6-(trifluoromethyl)pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2OS/c1-18-11(19)7-10(13(14,15)16)17-12(18)20-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRUCVIHPOOBJCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N=C1SCC2=CC=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-Cyano-N-cyclopropyl-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enamide](/img/structure/B2384528.png)

![3-(benzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2384530.png)

![4-(4-hydroxyphenyl)-1-methyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2384532.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((6-phenylpyrimidin-4-yl)methyl)urea](/img/structure/B2384535.png)

![3,7,9-trimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2384545.png)